molecular formula C17H14FNO4S B2917915 methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291855-89-4

methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2917915
CAS No.: 1291855-89-4
M. Wt: 347.36
InChI Key: DTQRVUJEEKBPON-UHFFFAOYSA-N
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Description

1,2,4-Benzothiadiazine-1,1-dioxide is a novel scaffold that has been the subject of various studies due to its wide range of pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives typically involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives .


Molecular Structure Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring system is a part of various parent thiadiazine structures . The sulfur atom in these structures is adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide are largely influenced by the functional groups attached to the ring . These functional groups, which include halo, alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary widely depending on the specific functional groups attached to the ring .

Scientific Research Applications

Antimicrobial Properties

Researchers have synthesized derivatives of benzothiazine, including compounds structurally related to "methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide", to explore their antimicrobial properties. These derivatives have been tested against a variety of bacterial and fungal strains, revealing promising antimicrobial activities. The presence of fluorine atoms and specific substituents on the benzothiazine ring enhances the antimicrobial efficacy of these compounds (Desai et al., 2013; Patel et al., 2016).

Antitumor and Anticancer Applications

The fluorine-substituted benzothiazines, similar in structure to the specified compound, have been investigated for their antitumor properties. These studies focus on synthesizing fluorine-bearing benzothiazoles and evaluating their cytotoxicity against various cancer cell lines. Some derivatives exhibit potent cytotoxic activities, suggesting their potential as anticancer agents. The research emphasizes the crucial role of fluorine atoms in enhancing antitumor activity (Hutchinson et al., 2001).

Synthesis and Chemical Properties

The synthetic routes for producing benzothiazine derivatives, including "this compound" and its analogs, have been explored to understand their chemical properties and potential applications. These studies provide insights into the methods for constructing benzothiazine frameworks, highlighting the versatility of these compounds in chemical synthesis and the potential for creating novel derivatives with varied biological activities (Vidal et al., 2006).

Molecular Binding and Interaction Studies

Research into benzothiazine derivatives extends into understanding their molecular interactions, particularly how they bind to specific receptors or biological targets. These studies are crucial for designing compounds with targeted biological effects, such as binding to benzodiazepine receptors, which could have implications in treating neurological disorders (Barlin et al., 1996).

Mechanism of Action

The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is largely dependent on their biological activity. For example, as antihypertensives, they may act by inhibiting certain enzymes or receptors .

Future Directions

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on this scaffold .

Properties

IUPAC Name

methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S/c1-11-4-3-5-13(8-11)19-10-16(17(20)23-2)24(21,22)15-7-6-12(18)9-14(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQRVUJEEKBPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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